molecular formula C21H24N2O2 B11929841 methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

Cat. No.: B11929841
M. Wt: 336.4 g/mol
InChI Key: OZDNDGXASTWERN-TZIWHRDSSA-N
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Description

Apovincamine is a naturally occurring indole alkaloid derived from the leaves of Vinca minor, commonly known as the lesser periwinkle. It is structurally related to other vinca alkaloids and is known for its vasodilatory properties. Apovincamine is a key intermediate in the synthesis of vinpocetine, a compound widely used for its neuroprotective and cognitive-enhancing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apovincamine can be synthesized through several methods. One common approach involves the semi-synthesis from tabersonine, a natural product. The process typically includes the following steps:

Industrial Production Methods

Industrial production of apovincamine often involves the use of polar aprotic solvents and controlled temperature conditions. A typical process includes preparing a solution of the compound and an organic or inorganic base, followed by the addition of an alkyl haloacetate .

Chemical Reactions Analysis

Types of Reactions

Apovincamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of apovincamine, such as vinpocetine .

Scientific Research Applications

Apovincamine has a wide range of scientific research applications:

Mechanism of Action

Apovincamine exerts its effects primarily by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, apovincamine prevents the formation of microtubules, thereby inhibiting cell division. This mechanism is similar to that of other vinca alkaloids, which are used as chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apovincamine is unique due to its specific binding affinity to tubulin and its role as an intermediate in the synthesis of vinpocetine. Its vasodilatory properties also make it distinct from other vinca alkaloids .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21-/m1/s1

InChI Key

OZDNDGXASTWERN-TZIWHRDSSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC

Origin of Product

United States

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